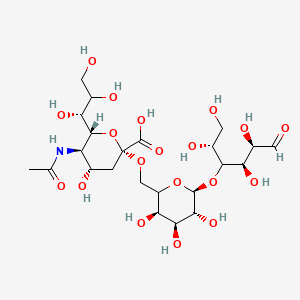
14-Hydroxyisocaryophyllene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Hydroxyisocaryophyllene is a sesquiterpene alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol It is a derivative of caryophyllene, a naturally occurring bicyclic sesquiterpene found in various essential oils
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 14-Hydroxyisocaryophyllene can be synthesized through the hydroxylation of caryophyllene. The process typically involves the use of oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In an industrial setting, this compound can be extracted from natural sources such as the essential oils of certain plants. The extraction process involves steam distillation followed by chromatographic separation techniques to isolate the compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form caryophyllenic acid derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Acyl chlorides, alkyl halides
Major Products Formed:
- Caryophyllenic acid derivatives
- Reduced hydrocarbons
- Substituted caryophyllene derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 14-Hydroxyisocaryophyllene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
- 6-Hydroxyisocaryophyllene
- 14-Hydroxycaryophyllene
- Isocaryophyllenic acid
Comparison: 14-Hydroxyisocaryophyllene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to 6-Hydroxyisocaryophyllene, it has a different position of the hydroxyl group, leading to variations in reactivity and biological activity. Similarly, 14-Hydroxycaryophyllene and isocaryophyllenic acid have different structural features that influence their respective applications and effects .
Propiedades
Número CAS |
79768-25-5 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.356 |
Nombre IUPAC |
[(1R,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/t13-,14-/m1/s1 |
Clave InChI |
MGIQTXDHQJGPEZ-ZIAGYGMSSA-N |
SMILES |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
Sinónimos |
14-Hydroxy-cis-caryophyllene; [1R-(1R*,4E,9S*)]-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


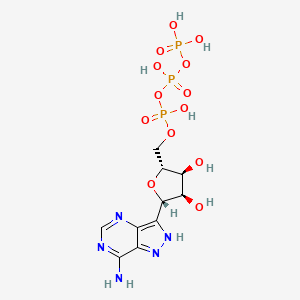
![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)
![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)
![methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate](/img/structure/B579840.png)
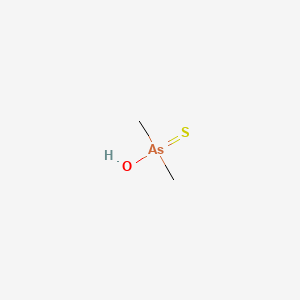
![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)
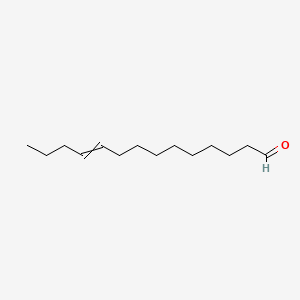
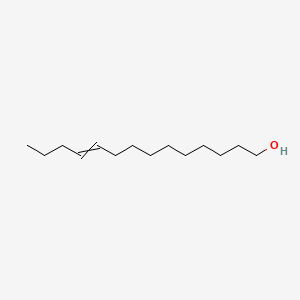
![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)
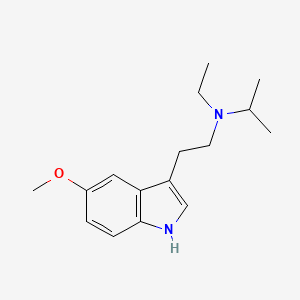
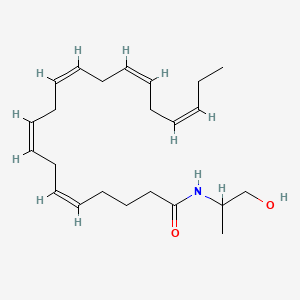
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)
